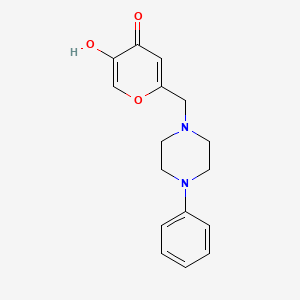

5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one

Description

Properties

Molecular Formula |

C16H18N2O3 |

|---|---|

Molecular Weight |

286.33 g/mol |

IUPAC Name |

5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one |

InChI |

InChI=1S/C16H18N2O3/c19-15-10-14(21-12-16(15)20)11-17-6-8-18(9-7-17)13-4-2-1-3-5-13/h1-5,10,12,20H,6-9,11H2 |

InChI Key |

ANKTYKLPOZBMTM-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyran ring, followed by the introduction of the hydroxy group at the 5-position. The phenyl-piperazine moiety is then attached through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of raw materials, reaction kinetics, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to modify the pyran ring or the phenyl-piperazine moiety.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In the field of chemistry, 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one serves as a valuable building block for synthesizing more complex molecules. It is utilized to study reaction mechanisms and develop new synthetic pathways. Its unique structure allows for various chemical modifications, enabling researchers to explore its reactivity under different conditions.

Biology

The compound is employed in biochemical assays to investigate enzyme interactions and cellular pathways. Its ability to modulate biological activity makes it a candidate for studying various biological processes, including:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.

- Cell Cycle Regulation : Research indicates that it can induce cell cycle arrest in certain cancer cell lines, leading to reduced proliferation.

Medicine

This compound has promising therapeutic applications. Recent studies have highlighted its anticancer properties, particularly against glioma cell lines:

- Anticancer Activity : Studies report significant anti-proliferative effects on glioma HT1080 and U87 cells, with IC50 values of 1.43 μM and 4.6 μM respectively. The most active derivative exhibited an 86.3% inhibition rate against the intracellular production of d-2-hydroxyglutarate (d-2HG), a metabolite linked to cancer progression.

The mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Targeting enzymes involved in cancer metabolism.

- Cell Cycle Arrest : Inducing cell cycle changes that limit cancer cell growth.

- Apoptosis Induction : Promoting programmed cell death in malignant cells.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its synthesis can be optimized for efficiency and cost-effectiveness in large-scale production settings.

Recent research has expanded the understanding of the biological activities associated with this compound:

- Anticancer Properties : A pivotal study demonstrated that derivatives of this compound exhibit significant anti-proliferative effects on glioma cells, confirming its potential as an anticancer agent.

- Antibacterial and Antiviral Activities : Other studies have indicated that pyran derivatives possess antibacterial and antiviral properties, suggesting broader therapeutic applications beyond oncology.

- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the piperazine moiety can significantly enhance biological activity, underscoring the importance of structural features in developing effective therapeutic agents.

Mechanism of Action

The mechanism by which 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxy group and phenyl-piperazine moiety play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic benefits and applications.

Comparison with Similar Compounds

Similar Compounds

- 5-Hydroxy-2-(4-methyl-piperazin-1-ylmethyl)-pyran-4-one

- 5-Hydroxy-2-(4-ethyl-piperazin-1-ylmethyl)-pyran-4-one

- 5-Hydroxy-2-(4-benzyl-piperazin-1-ylmethyl)-pyran-4-one

Uniqueness

Compared to similar compounds, 5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one stands out due to its specific structural features, such as the phenyl group attached to the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

5-Hydroxy-2-(4-phenyl-piperazin-1-ylmethyl)-pyran-4-one is a synthetic compound that has gained attention in various fields due to its unique chemical structure and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and its implications for therapeutic applications.

Chemical Structure and Properties

The compound features a pyran ring substituted with a hydroxy group and a phenyl-piperazine moiety. This structural configuration is crucial as it influences the compound's interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against glioma cell lines. For instance, research indicates that derivatives of this compound exhibit significant anti-proliferative effects on glioma HT1080 and U87 cells, with an IC50 value of 1.43 μM for HT1080 cells and 4.6 μM for U87 cells . The most active derivative showed an 86.3% inhibition rate against the intracellular production of d-2-hydroxyglutarate (d-2HG), a metabolite linked to cancer progression.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in cancer metabolism, thereby inhibiting tumor growth.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The compound promotes apoptotic pathways, facilitating programmed cell death in malignant cells.

Comparative Analysis

To better understand the unique properties of this compound, we can compare it with similar compounds:

| Compound Name | Structure | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5-Hydroxy-2-(4-methyl-piperazin-1-ylmethyl)-pyran-4-one | Structure | 3.5 | Moderate anti-proliferative |

| 5-Hydroxy-2-(4-benzyl-piperazin-1-ylmethyl)-pyran-4-one | Structure | 6.0 | Weak anti-proliferative |

| This compound | Structure | 1.43 | Strong anti-proliferative |

Additional Biological Activities

Beyond its anticancer properties, pyran derivatives have been noted for their antibacterial, antiviral, and anti-inflammatory activities . These properties make compounds like this compound potential candidates for broader therapeutic applications.

Study on Glioma Cells

A pivotal study focused on the synthesis and biological evaluation of novel pyran derivatives indicated that certain modifications to the structure could enhance anticancer activity significantly. The study found that derivatives with specific substituents on the piperazine ring exhibited improved efficacy against glioma cells compared to their parent compounds .

Structure–Activity Relationship (SAR)

The SAR studies reveal that the presence of the phenyl group in the piperazine moiety is critical for enhancing biological activity. Variations in this moiety can lead to significant changes in potency and selectivity towards cancer cell lines.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.